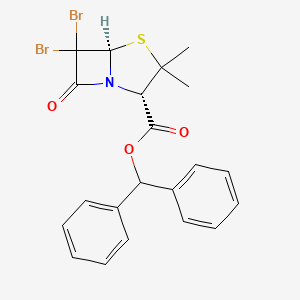

Benzhydryl 6,6-dibromopenicillanate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzhydryl 6,6-dibromopenicillanate, also known as this compound, is a useful research compound. Its molecular formula is C21H19Br2NO3S and its molecular weight is 525.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Debromination Reactions

Benzhydryl 6,6-dibromopenicillanate undergoes selective debromination under controlled conditions. A bisulfite-mediated process converts it to monobromo derivatives, retaining stereochemical integrity:

This method avoids toxic tin hydrides used historically . The α-configuration is favored at higher temperatures due to steric relief between the bromine and β-methyl group .

Grignard Reagent Additions

The dibrominated structure reacts with organomagnesium reagents to form 6-alkyl/aryl derivatives:

Example Reaction

Benzhydryl 6 6 dibromopenicillanate+RMgX→Benzhydryl 6 R penicillanate+MgBr2

Steric effects from the benzhydryl group direct nucleophilic attack to the less hindered α-face .

Conjugate Additions and Reductions

The compound participates in Michael additions with acrylates/acrylamides, followed by stereoselective reductions:

Stepwise Process

-

Conjugate Addition :

Dibromopenicillanate+CH CHCOOR→6 Vinylpenicillanate -

Reduction :

6 VinylpenicillanateBu SnH6 Alkylpenicillanate

| Substrate | Product | Reduction Agent | Yield |

|---|---|---|---|

| Methyl acrylate | 6β-Methoxycarbonylethyl derivative | Bu₃SnH | 65% |

| Acrylamide | 6β-Carbamoylethyl derivative | Bu₃SnH | 58% |

These products exhibit instability, often rearranging to thiazepinones .

Metal-Catalyzed Reactions

Transition metals facilitate alcoholysis and rearrangement:

| Catalyst | Alcohol (ROH) | Major Product | Byproduct |

|---|---|---|---|

| Cu(acac)₂ | MeOH | 6α-Methoxypenicillanate | Thiazepine isomers |

| Rh₂(OAc)₄ | EtOH | 6α-Ethoxypenicillanate | Thiazepine isomers |

Mechanistic studies propose oxonium ylide intermediates that rearrange to thiazepines or retain alkoxy groups .

Oxidation to Sulfone Derivatives

Controlled oxidation modifies the sulfur center:

| Oxidizing Agent | Conditions | Product | Molecular Weight |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | This compound sulfone | 557.25 g/mol |

Sulfonation enhances electrophilicity at the β-lactam carbonyl, improving reactivity toward nucleophiles .

Key Stability and Reactivity Data

| Property | Value/Outcome | Source |

|---|---|---|

| Hydrolysis Resistance | Stable against β-lactamases (>24h) | |

| Thermal Decomposition | Onset at 180°C | |

| Solubility in THF | 25 mg/mL at 25°C |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing benzhydryl 6,6-dibromopenicillanate, and how can reaction conditions be optimized for reproducibility?

- Answer : The compound is synthesized via bromination of precursor penicillanate esters. For example, describes a method using N-bromosuccinimide (NBS) in acetone/water with pyridine, achieving a 32% yield after purification. Key parameters include maintaining 0°C during NBS addition and using silicic acid chromatography for isolation. NMR (δ 1.63, 1.73 ppm for methyl groups; 4.70 ppm for β-lactam proton) and elemental analysis (Br: 32.59%) are critical for validation .

Q. How is this compound characterized to confirm its structural integrity and purity?

- Answer : Analytical techniques include:

- IR spectroscopy : Peaks at 1790 cm⁻¹ (β-lactam carbonyl) and 1755 cm⁻¹ (ester carbonyl) .

- NMR : Distinct signals for benzhydryl protons (δ 5.84 ppm) and stereospecific β-lactam protons .

- Elemental analysis : Matching calculated vs. observed values for Br, Cl, and S content (e.g., Br: 32.57% observed vs. 32.59% calculated) .

Q. What are the primary applications of this compound in antibiotic research?

- Answer : It serves as a precursor for synthesizing carbapenem antibiotics (e.g., intermediates like 6-bromo-6-(1-hydroxyethyl)penicillanate) via Grignard reagent-mediated coupling reactions . Its dibromo structure enables stereoselective functionalization critical for β-lactamase inhibitor design .

Advanced Research Questions

Q. How does the stereochemical outcome of Grignard-mediated reactions with this compound depend on ligand choice?

- Answer : Ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) enhance diastereoselectivity by coordinating to magnesium, directing acetaldehyde addition to the β-face of the β-lactam ring. This yields (1'R,3S,5R,6S)-configured products with >90% diastereomeric excess, as shown in .

Q. What decomposition pathways occur during thionation or sulfur substitution reactions involving this compound?

- Answer : reveals that Lawesson’s reagent (LR) fails to thionate the dibromo derivative under standard conditions (toluene, 90°C), leading to decomposition. Extended reaction times or higher temperatures cause β-lactam ring degradation, necessitating inert atmospheres and low temperatures to mitigate side reactions .

Q. How can contradictions in reported yields for dibromopenicillanate-derived intermediates be resolved?

- Methodological Approach :

Replicate protocols : Compare solvent systems (e.g., acetone/water vs. dichloromethane) and purification methods (silicic acid vs. reverse-phase HPLC).

Monitor intermediates : Use real-time IR to track β-lactam integrity during bromination.

Validate stereochemistry : X-ray crystallography or NOESY NMR to confirm product configurations .

Q. What strategies improve the stability of this compound during long-term storage?

特性

分子式 |

C21H19Br2NO3S |

|---|---|

分子量 |

525.3 g/mol |

IUPAC名 |

benzhydryl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C21H19Br2NO3S/c1-20(2)16(24-18(26)21(22,23)19(24)28-20)17(25)27-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16,19H,1-2H3/t16-,19+/m0/s1 |

InChIキー |

SSLOATPLZXISQE-QFBILLFUSA-N |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)C |

同義語 |

benzhydryl 6,6-dibromopenicillanate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。